molecular formula C10H7NO3 B602223 2-Hydroxyquinoline-4-carboxylic acid CAS No. 84906-81-0

2-Hydroxyquinoline-4-carboxylic acid

Cat. No. B602223
CAS RN: 84906-81-0
M. Wt: 189.17
InChI Key:
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Description

2-Hydroxyquinoline-4-carboxylic acid is a quinolinemonocarboxylic acid . It is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen . The empirical formula is C10H7NO3 and the molecular weight is 189.17 .


Synthesis Analysis

A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed, synthesized, and evaluated for their antioxidant activity . The synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyquinoline-4-carboxylic acid is C10H7NO3 . The molecular weight is 189.17 .


Chemical Reactions Analysis

2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .


Physical And Chemical Properties Analysis

The melting point of 2-Hydroxyquinoline-4-carboxylic acid is >300 °C . It is soluble in alcohol, diethyl ether, and dilute HCl, and slightly soluble in water .

Scientific Research Applications

  • Coordination Polymer-Templated Photoinduced Dimerization

    This study highlights the use of 2-Hydroxyquinoline-4-carboxylic acid as an important medical intermediate in the photodimerization of pyridine-based derivatives under sunlight, instead of high-intensity UV light (Qin et al., 2012).

  • Radiochemiluminescence of Carboxyquinolines

    The research investigates the radiolysis of various carboxyquinolines, including 2-Hydroxyquinoline-4-carboxylic acid, leading to novel 1,4-dihydroquinolines with potential use in radiation dosimeters and analytical applications (Papadopoulos et al., 2000).

  • Photolabile Protecting Group with Sensitivity to Multiphoton Excitation

    This paper describes the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline, demonstrating its utility in biological applications (Fedoryak & Dore, 2002).

  • 2-Oxoglutarate Oxygenase Inhibition

    The study compares the inhibitory activities of various compounds, including 4-carboxy-8-hydroxyquinoline, against 2-oxoglutarate and iron-dependent oxygenases, with implications in therapeutic applications (Hopkinson et al., 2013).

  • Synthesis of 3-Hydroxyquinoline-2-Carboxylic Acid

    This research provides a new route for the synthesis of 3-hydroxyquinoline-2-carboxylic acid, highlighting its relevance in producing natural cyclic peptides with antitumor activity (Riego et al., 2005).

  • Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines

    This study explores the oxidation mechanism of various hydroxyquinoline carboxylic acids, including their application in biosystems and molecular orbital calculations (Sokolová et al., 2015).

  • Synthesis and Antioxidant Activity of Hydroxyquinoline-4-Carboxylic Acids

    This research focuses on the synthesis and evaluation of antioxidant activity of various hydroxyquinoline-4-carboxylic acid derivatives, with potential implications in pharmacology (Massoud et al., 2014).

  • Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids

    The study investigates the gas-phase formations of carboxylic acids from bisubstituted isoquinolines, showing potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3. The target organs are the respiratory system .

Future Directions

2-Hydroxyquinoline-4-carboxylic acid has potential applications in the field of neurobiological disorders therapy . It is also used in the synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential antioxidants .

properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-4-carboxylic acid

CAS RN

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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